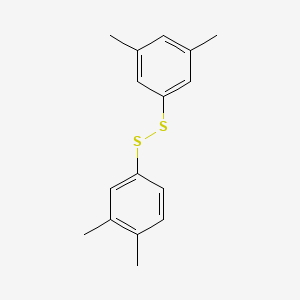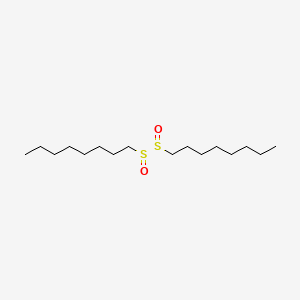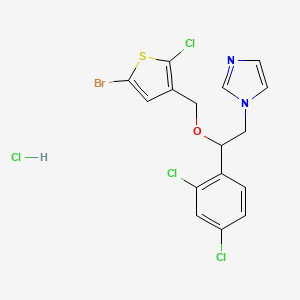![molecular formula C25H19N2NaO3 B13783813 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt CAS No. 93964-25-1](/img/structure/B13783813.png)
11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is a complex organic compound with a unique structure that includes a benzo[a]carbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[a]carbazole core, followed by functionalization to introduce the 2-oxido, 4-methoxy, and 2-tolyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing agents for introducing the oxido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group, potentially using reagents like sodium borohydride.
Substitution: The methoxy and tolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a more highly oxidized benzo[a]carbazole derivative, while reduction could yield a simpler benzo[a]carbazole compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate involves its interaction with specific molecular targets. The oxido group can participate in redox reactions, while the benzo[a]carbazole core can interact with various biological molecules. These interactions can modulate cellular pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[a]carbazole: The core structure of the compound, which shares some chemical properties.
Methoxybenzo[a]carbazole: A similar compound with a methoxy group, but lacking the oxido and tolyl groups.
Tolylbenzo[a]carbazole: Another similar compound with a tolyl group, but lacking the oxido and methoxy groups.
Uniqueness
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxido group, in particular, allows for unique redox chemistry that is not observed in simpler benzo[a]carbazole derivatives.
Propiedades
Número CAS |
93964-25-1 |
|---|---|
Fórmula molecular |
C25H19N2NaO3 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
sodium;3-[(4-methoxy-2-methylphenyl)carbamoyl]-11H-benzo[a]carbazol-2-olate |
InChI |
InChI=1S/C25H20N2O3.Na/c1-14-11-16(30-2)8-10-21(14)27-25(29)20-12-15-7-9-18-17-5-3-4-6-22(17)26-24(18)19(15)13-23(20)28;/h3-13,26,28H,1-2H3,(H,27,29);/q;+1/p-1 |
Clave InChI |
KIZZXOBTCFRJSD-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)



![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)

![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)

